2-Azido-1,1-difluoroethane
Overview
Description
2-Azido-1,1-difluoroethane is an organofluorine compound with the molecular formula C₂H₃F₂N₃. This compound is characterized by the presence of both azido and difluoro groups attached to an ethane backbone. It is a colorless gas that is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1,1-difluoroethane typically involves the nucleophilic substitution of a difluoroethane derivative with an azide source. One common method is the reaction of 1,1-difluoroethane with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) under controlled temperature conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Azido-1,1-difluoroethane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition Reactions: It can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMSO.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products Formed:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
2-Azido-1,1-difluoroethane is used in various scientific research applications due to its unique chemical properties:
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated compounds.
Material Science: Used in the development of new materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in drug development due to its ability to form stable triazole rings.
Mechanism of Action
The mechanism of action of 2-Azido-1,1-difluoroethane involves its ability to participate in nucleophilic substitution and cycloaddition reactions. The azido group is highly reactive and can form stable triazole rings through [3+2] cycloaddition with alkynes. This reactivity is leveraged in various synthetic applications to create new compounds with desired properties .
Comparison with Similar Compounds
1,1-Difluoroethane: A simpler analog without the azido group, used primarily as a refrigerant and propellant.
1-Azido-1,1,2,2-tetrafluoroethane: Another fluorinated azido compound with additional fluorine atoms, used in similar synthetic applications.
Uniqueness: 2-Azido-1,1-difluoroethane is unique due to the combination of azido and difluoro groups, which imparts distinct reactivity and stability. This makes it a valuable intermediate in the synthesis of fluorinated heterocycles and other complex molecules.
Properties
IUPAC Name |
2-azido-1,1-difluoroethane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3F2N3/c3-2(4)1-6-7-5/h2H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POGMHHQMPXTJHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3F2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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